molecular formula C18H16O5 B1253595 (2s)-8-Formyl-5-hydroxy-7-methoxy-6-methylflavanone

(2s)-8-Formyl-5-hydroxy-7-methoxy-6-methylflavanone

Cat. No.: B1253595
M. Wt: 312.3 g/mol
InChI Key: QJQJKEWQUOORFC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone is a monohydroxyflavanone that is (2S)-flavanone substituted by a hydroxy group at position 5, a methoxy group at position 7, a methyl group at position 6 and a formyl group at position 8. Isolated from Cleistocalyx operculatus, it has been shown to exhibit inhibitory effects on the viral neuraminidases from two influenza viral strains, H1N1 and H9N2. It has a role as an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and a plant metabolite. It is a monohydroxyflavanone, a monomethoxyflavanone and an aldehyde.

Scientific Research Applications

Isolation and Structural Analysis

  • This compound, along with other flavonoids, was isolated from the dried buds of Cleistocalyx operculatus. Its structure was determined through spectroscopic analyses (Ye, Lu, & Wei, 2004).

Antioxidant and Anticancer Activities

  • A study on Cleistocalyx operculatus buds flavonoids highlighted the antioxidant and anticancer activities of (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone. It showed significant efficacy in scavenging free radicals and inhibiting lipid peroxidation, with potential as a natural source of antioxidant and anticancer agents (Ye, Liu, & Wei, 2007).

Bioactive Formylated Flavonoids

  • This flavonoid was identified among the bioactive formylated flavonoids from Eugenia rigida. It was part of a study investigating antimicrobial and cytotoxic activities against various microorganisms and tumor cell lines (Zaki et al., 2016).

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

(2S)-5-hydroxy-7-methoxy-6-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-8-carbaldehyde

InChI

InChI=1S/C18H16O5/c1-10-16(21)15-13(20)8-14(11-6-4-3-5-7-11)23-18(15)12(9-19)17(10)22-2/h3-7,9,14,21H,8H2,1-2H3/t14-/m0/s1

InChI Key

QJQJKEWQUOORFC-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1OC)C=O)O[C@@H](CC2=O)C3=CC=CC=C3)O

Canonical SMILES

CC1=C(C2=C(C(=C1OC)C=O)OC(CC2=O)C3=CC=CC=C3)O

Synonyms

(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone
FHMMF cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2s)-8-Formyl-5-hydroxy-7-methoxy-6-methylflavanone
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(2s)-8-Formyl-5-hydroxy-7-methoxy-6-methylflavanone
Reactant of Route 6
(2s)-8-Formyl-5-hydroxy-7-methoxy-6-methylflavanone

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